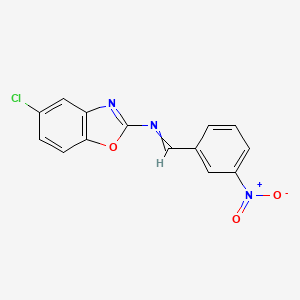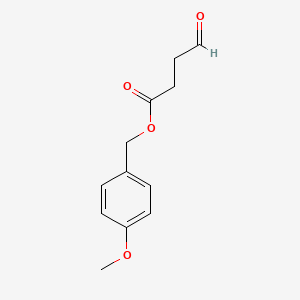
(4-Methoxyphenyl)methyl 4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)methyl 4-oxobutanoate is an organic compound with the molecular formula C12H14O4. It is a derivative of butanoic acid and contains both an ester and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(4-Methoxyphenyl)methyl 4-oxobutanoate can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methoxybenzyl alcohol with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methoxyphenyl)methyl 4-oxobutanoate undergoes several types of chemical reactions, including:
Substitution: The methoxy group can undergo nucleophilic substitution reactions, particularly under strong acidic or basic conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong acids like HCl or bases like NaOH are used to facilitate nucleophilic substitution.
Major Products Formed
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)methyl 4-oxobutanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)methyl 4-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis or ketone reduction .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-oxobutanoate: Similar structure but lacks the methoxyphenyl group.
Ethyl 4-oxobutanoate: Similar structure but with an ethyl ester group instead of a methoxyphenyl group.
4-Methoxybenzyl alcohol: Contains the methoxyphenyl group but lacks the ester and ketone functionalities.
Uniqueness
(4-Methoxyphenyl)methyl 4-oxobutanoate is unique due to the presence of both an ester and a ketone functional group, along with a methoxy-substituted aromatic ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Propiedades
Número CAS |
116492-45-6 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl 4-oxobutanoate |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-10(5-7-11)9-16-12(14)3-2-8-13/h4-8H,2-3,9H2,1H3 |
Clave InChI |
MWGQKUVPPCCTOH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC(=O)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


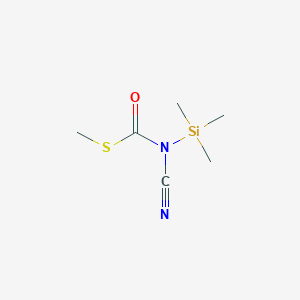

![Phenol, 2,6-bis[[[2-(1H-benzimidazol-2-yl)ethyl]thio]methyl]-4-methyl-](/img/structure/B14312955.png)


![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
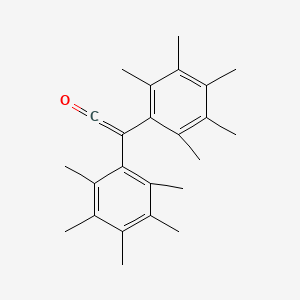
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)

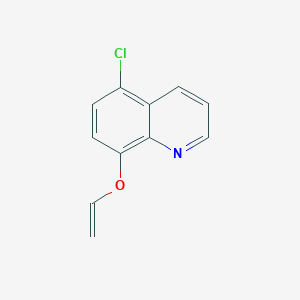
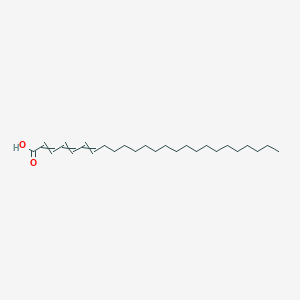
![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

